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Compound of Interest

Compound Name: Boron sulfide

Cat. No.: B3342050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of

key boron sulfide compounds. It is intended to serve as a valuable resource for researchers

and professionals working in fields where a deep understanding of the energetic and

thermodynamic stability of these compounds is crucial. The guide covers fundamental

thermochemical data, detailed experimental and theoretical methodologies for their

determination, and visual representations of relevant chemical pathways.

Core Thermochemical Data
The thermodynamic stability and reactivity of boron sulfide compounds are dictated by their

thermochemical properties. Key data, including the standard enthalpy of formation, and

standard Gibbs free energy of formation, are summarized in the table below. These values are

essential for predicting the feasibility and energetics of chemical reactions involving these

species.
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Compound Formula State
ΔHf° (298.15 K)
(kJ/mol)

ΔGf° (298.15
K) (kJ/mol)

Boron

Monosulfide
BS gas

Value not

explicitly found

Value not

explicitly found

Diboron

Trisulfide
B₂S₃ solid -240.6[1] -247.6[2][3]

Boron Disulfide BS₂ solid
Value not

explicitly found
-120[2][3]

Note: A comprehensive and consolidated table of thermochemical data from a single

authoritative source like the NIST-JANAF thermochemical tables was not directly accessible

through the performed searches. The presented data is compiled from various sources.

Experimental Protocols
The determination of thermochemical data for boron sulfide compounds at high temperatures

relies heavily on specialized experimental techniques. Knudsen Effusion Mass Spectrometry

(KEMS) is a primary method for studying the vapor phase equilibria and thermodynamics of

these materials.

Knudsen Effusion Mass Spectrometry (KEMS) Protocol
for Boron Sulfide Systems
This protocol outlines the general steps for determining the thermodynamic properties of boron
sulfide compounds using KEMS.

1. Sample Preparation and Loading:

A sample of the boron sulfide compound (e.g., B₂S₃ powder) is placed into a Knudsen cell.

The cell is typically made of a refractory and inert material, such as graphite or a suitable

ceramic, to withstand high temperatures and prevent reaction with the sample.

The cell is loaded in an inert atmosphere (e.g., a glovebox) to prevent premature reaction

with atmospheric moisture.
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2. Experimental Setup:

The Knudsen cell is placed within a high-vacuum chamber of the mass spectrometer.

The cell is heated to the desired temperature using a resistance furnace or laser heating.

The temperature is precisely measured and controlled using a thermocouple or a pyrometer.

A narrow, well-defined orifice in the Knudsen cell allows a molecular beam of the effusing

vapor to escape into the ionization source of the mass spectrometer.

3. Mass Spectrometric Analysis:

The effusing vapor is ionized, typically by electron impact.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by the mass analyzer (e.g., a quadrupole or magnetic sector).

The ion intensities of the parent and fragment ions are measured as a function of

temperature.

4. Data Analysis and Calculation of Thermodynamic Properties:

Conversion of Ion Intensity to Partial Pressure: The partial pressure, pi, of a species i in the

Knudsen cell is related to the measured ion intensity, Ii, by the following equation: pi = kiIiT

where ki is the instrument sensitivity constant for species i, and T is the absolute temperature

of the cell.

Calibration: The sensitivity constant, ki, is determined by a calibration procedure, often using

a substance with a known vapor pressure (e.g., silver) under the same experimental

conditions.

Enthalpy of Reaction/Sublimation: The enthalpy change (e.g., of sublimation or a gas-phase

reaction) can be determined from the temperature dependence of the equilibrium constant,

Kp, using the van't Hoff equation: d(ln Kp)/d(1/T) = -ΔH°/R where R is the gas constant. A

plot of ln Kp versus 1/T (a van't Hoff plot) yields a straight line with a slope of -ΔH°/R. The

equilibrium constant Kp is calculated from the partial pressures of the species involved in the

reaction.
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Theoretical Protocols
Computational quantum chemistry provides a powerful tool for predicting and understanding

the thermochemical properties of boron sulfide compounds. Density Functional Theory (DFT)

is a widely used method for this purpose.

DFT Protocol for Calculating the Thermochemistry of
B₂S₃
This protocol outlines the general steps for calculating the thermochemical properties of a

boron sulfide molecule, such as B₂S₃, using a quantum chemistry software package like

Gaussian.

1. Molecular Structure Input:

An initial guess for the molecular structure of B₂S₃ is created using a molecular modeling

program or from known structural data. The atoms are defined by their Cartesian

coordinates.

2. Geometry Optimization:

A geometry optimization calculation is performed to find the lowest energy structure of the

molecule. This involves iteratively calculating the forces on the atoms and adjusting their

positions until a minimum on the potential energy surface is reached.

A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are chosen for the

calculation. The choice of functional and basis set can impact the accuracy of the results.

3. Frequency Calculation:

Once the geometry is optimized, a frequency calculation is performed at the same level of

theory. This calculation determines the vibrational frequencies of the molecule.

The absence of imaginary frequencies confirms that the optimized structure corresponds to a

true energy minimum.
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The frequency calculation also provides the zero-point vibrational energy (ZPVE), thermal

energy, enthalpy, and entropy contributions to the total energy.

4. Calculation of Enthalpy of Formation (ΔHf°):

The standard enthalpy of formation can be calculated using the atomization method. The

total atomization energy (ΣD₀) is first calculated as the difference between the sum of the

electronic energies of the constituent atoms and the electronic energy of the optimized

molecule (including ZPVE).

The enthalpy of formation at 0 K is then calculated using the following equation: ΔHf,0K°

(B₂S₃) = 2 * ΔHf,0K°(B) + 3 * ΔHf,0K°(S) - ΣD₀(B₂S₃) where ΔHf,0K°(B) and ΔHf,0K°(S) are

the experimentally determined enthalpies of formation of the gaseous atoms at 0 K.

The enthalpy of formation at 298.15 K can then be calculated by correcting for the change in

enthalpy from 0 K to 298.15 K for the compound and its constituent elements in their

standard states.

Mandatory Visualizations
Chemical Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key processes related to

the thermochemistry of boron sulfide compounds.
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Reactants

ProductsIron Boride (FeB)
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Click to download full resolution via product page

Caption: Synthesis pathways for diboron trisulfide (B₂S₃).
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Boron Sulfide Sample
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Caption: Experimental workflow for Knudsen Effusion Mass Spectrometry (KEMS).
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Define Initial Molecular
Structure (e.g., B₂S₃)
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Caption: Workflow for DFT-based thermochemical calculations.
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Caption: Representative mass spectral fragmentation pathway for B₂S₃.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://en.wikipedia.org/wiki/Boron_sulfide
https://pubs.acs.org/doi/10.1021/acs.inorgchem.2c03200
https://pmc.ncbi.nlm.nih.gov/articles/PMC9709911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9709911/
https://www.benchchem.com/product/b3342050#thermochemistry-of-boron-sulfide-compounds
https://www.benchchem.com/product/b3342050#thermochemistry-of-boron-sulfide-compounds
https://www.benchchem.com/product/b3342050#thermochemistry-of-boron-sulfide-compounds
https://www.benchchem.com/product/b3342050#thermochemistry-of-boron-sulfide-compounds
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3342050?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3342050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

